Cas no 97316-50-2 (Ethyl 4-cyanopicolinate)

Ethyl 4-cyanopicolinate structure
Ethyl 4-cyanopicolinate structure
商品名:Ethyl 4-cyanopicolinate
CAS番号:97316-50-2
MF:C9H8N2O2
メガワット:176.172021865845
MDL:MFCD09152770
CID:800993
PubChem ID:13481487

Ethyl 4-cyanopicolinate 化学的及び物理的性質

名前と識別子

    • 2-Pyridinecarboxylicacid, 4-cyano-, ethyl ester
    • Ethyl 4-cyanopicolinate
    • ETHYL 4-CYANO-2-PYRIDINECARBOXYLATE
    • ethyl 4-cyanopyridine-2-carboxylate
    • 2-ethoxycarbonyl-4-pyridinecarbonitrile
    • 4-cyano-2-ethoxycarbonylpyridine
    • Ethyl-4-cyan-2-pyridincarboxylat
    • 4-cyano-2-pyridinecarboxylic acid ethyl ester
    • 2-ethoxycarbonyl-4-cyanopyridine
    • YJZQRRZEDGIEFC-UHFFFAOYSA-N
    • 4553AF
    • VP11686
    • AK398384
    • AB0098414
    • 4-Cyanopyridine-2-carboxylic acid ethyl ester
    • 2-Pyridinecarboxylic acid, 4
    • J-521006
    • SCHEMBL3077434
    • CS-0085180
    • BB-0602
    • AKOS005071845
    • 2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
    • C77339
    • XDA31650
    • DTXSID00541862
    • MFCD09152770
    • 97316-50-2
    • SB52609
    • MDL: MFCD09152770
    • インチ: 1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3
    • InChIKey: YJZQRRZEDGIEFC-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=C(C(OCC)=O)N=CC=1

計算された属性

  • せいみつぶんしりょう: 176.05900
  • どういたいしつりょう: 176.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 1.21
  • ゆうかいてん: 91-93°
  • ふってん: 307.8°Cat760mmHg
  • フラッシュポイント: 140°C
  • 屈折率: 1.529
  • PSA: 62.98000
  • LogP: 1.12998

Ethyl 4-cyanopicolinate セキュリティ情報

  • 危険レベル:IRRITANT

Ethyl 4-cyanopicolinate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 4-cyanopicolinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1050461-250mg
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
97316-50-2 97%
250mg
$155 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SF470-200mg
Ethyl 4-cyanopicolinate
97316-50-2 97%
200mg
1045.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SF470-250mg
Ethyl 4-cyanopicolinate
97316-50-2 97%
250mg
1639CNY 2021-05-08
Aaron
AR00IKMG-100mg
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
97316-50-2 97%
100mg
$45.00 2025-02-28
Aaron
AR00IKMG-5g
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
97316-50-2 97%
5g
$1543.00 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155820-1g
Ethyl 4-cyanopicolinate
97316-50-2 98%
1g
¥3034.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155820-250mg
Ethyl 4-cyanopicolinate
97316-50-2 98%
250mg
¥1309.00 2024-04-23
1PlusChem
1P00IKE4-100mg
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
97316-50-2 98%
100mg
$65.00 2025-03-01
eNovation Chemicals LLC
Y1050461-5g
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
97316-50-2 97%
5g
$1725 2024-06-06
A2B Chem LLC
AI65436-250mg
Ethyl 4-cyano-2-pyridinecarboxylate
97316-50-2 97%
250mg
$195.00 2023-12-29

Ethyl 4-cyanopicolinate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Sulfuric acid ,  Ferrous sulfate Solvents: Dichloromethane ,  Water
リファレンス
Homolytic alkoxycarbonylation reactions in two-phase systems. 3. Introduction of a single carboxylic acid ester function into cyano- or (alkoxycarbonyl)-substituted N-heteroaromatics
Heinisch, Gottfried; Loetsch, Gerhard, Heterocycles, 1987, 26(3), 731-44

ごうせいかいろ 2

はんのうじょうけん
リファレンス
(2,3-Dihydrobenzofuranyl)thiazoles as phosphodiesterase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
A novel convenient and selective alkoxycarbonylation of heteroaromatic bases by oxalic acid monoesters
Coppa, Fausta; Fontana, Francesca; Lazzarini, Edoardo; Minisci, Francesco; Pianese, Giuseppe; et al, Tetrahedron Letters, 1992, 33(21), 3057-60

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide
リファレンス
Catalyst selection by transition state affinity chromatography-an assessment
Tran, Anh T.; Rapp, Jacob T.; Nicholas, Kenneth M., Molecular Catalysis, 2017, 437, 140-149

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Water
リファレンス
Decisive increase of regioselectivity in radical substitutions: Minisci reaction in the two-phase system
Heinisch, Gottfried; Loetsch, Gerhard; Vieboeck, Franz, Angewandte Chemie, 1985, 97(8), 694-5

Ethyl 4-cyanopicolinate Raw materials

Ethyl 4-cyanopicolinate Preparation Products

Ethyl 4-cyanopicolinate 関連文献

Ethyl 4-cyanopicolinateに関する追加情報

Ethyl 4-cyanopicolinate (CAS No. 97316-50-2): An Overview of a Versatile Heterocyclic Compound

Ethyl 4-cyanopicolinate (CAS No. 97316-50-2) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its picolinic acid core, which is substituted with a cyano group and an ethyl ester moiety. The combination of these functional groups imparts Ethyl 4-cyanopicolinate with a range of interesting properties that make it a valuable intermediate in the synthesis of more complex molecules.

The cyano group in Ethyl 4-cyanopicolinate is particularly noteworthy due to its high reactivity and versatility. It can undergo various chemical transformations, such as reduction to form an amine, hydrolysis to generate a carboxylic acid, or coupling reactions to form new carbon-carbon bonds. These transformations are crucial in the development of novel compounds with diverse biological activities, making Ethyl 4-cyanopicolinate an essential building block in medicinal chemistry.

In the pharmaceutical industry, Ethyl 4-cyanopicolinate has been explored as a key intermediate in the synthesis of drugs targeting various therapeutic areas. For instance, recent studies have shown that derivatives of Ethyl 4-cyanopicolinate exhibit potent anti-inflammatory and anti-cancer properties. One notable example is the development of a series of picolinic acid derivatives that have shown promise in inhibiting the growth of cancer cells by targeting specific signaling pathways. These findings highlight the potential of Ethyl 4-cyanopicolinate as a lead compound for further drug discovery efforts.

Beyond its applications in pharmaceuticals, Ethyl 4-cyanopicolinate has also found use in the agrochemical industry. The unique structure of this compound makes it suitable for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. Research has demonstrated that certain derivatives of Ethyl 4-cyanopicolinate can effectively control plant pathogens and pests while minimizing harm to non-target organisms and the environment. This dual functionality—high efficacy and low toxicity—positions Ethyl 4-cyanopicolinate as a valuable candidate for the development of next-generation agrochemicals.

In materials science, Ethyl 4-cyanopicolinate has been investigated for its potential use in the synthesis of functional polymers and materials with unique properties. The presence of the cyano group and the picolinic acid core allows for the design of polymers with enhanced mechanical strength, thermal stability, and optical properties. These materials have potential applications in areas such as electronics, coatings, and biomedical devices. Recent studies have focused on developing new polymerization methods that leverage the reactivity of Ethyl 4-cyanopicolinate, leading to the creation of advanced materials with tailored properties.

The synthesis of Ethyl 4-cyanopicolinate typically involves several steps, starting from readily available starting materials such as picolinic acid or picoline. One common approach involves the esterification of picolinic acid followed by cyanation to introduce the cyano group. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing Ethyl 4-cyanopicolinate, making it more accessible for large-scale applications.

Despite its numerous applications, the use of Ethyl 4-cyanopicolinate requires careful consideration of safety and environmental factors. Proper handling procedures should be followed to ensure worker safety and minimize environmental impact. Additionally, ongoing research aims to optimize synthetic routes and improve the sustainability of processes involving this compound.

In conclusion, Ethyl 4-cyanopicolinate (CAS No. 97316-50-2) is a versatile heterocyclic compound with significant potential across multiple industries. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications and improve synthetic methods, Ethyl 4-cyanopicolinate is likely to play an increasingly important role in driving innovation and progress in these fields.

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